molecular formula C4H8N2 B2834790 Cyano(ethyl)methylamine CAS No. 32112-06-4

Cyano(ethyl)methylamine

Cat. No.: B2834790
CAS No.: 32112-06-4
M. Wt: 84.122
InChI Key: LGZAGJSUEAJPDB-UHFFFAOYSA-N
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Description

Cyano(ethyl)methylamine is an organic compound with the molecular formula C4H8N2 It is a derivative of cyanamide, where the hydrogen atoms are replaced by methyl and ethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyano(ethyl)methylamine can be synthesized through several methods. One common approach involves the reaction of cyanamide with methyl and ethyl halides under basic conditions. The reaction typically proceeds as follows:

    Reaction with Methyl Halide: Cyanamide reacts with methyl iodide in the presence of a base such as sodium hydroxide to form N-methylcyanamide.

    Reaction with Ethyl Halide: The N-methylcyanamide is then reacted with ethyl iodide under similar conditions to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Cyano(ethyl)methylamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitriles or amides.

    Reduction: Reduction reactions can convert it into primary amines.

    Substitution: It can undergo nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Nitriles or amides.

    Reduction: Primary amines.

    Substitution: Various substituted cyanamides depending on the electrophile used.

Scientific Research Applications

Cyano(ethyl)methylamine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It can be used in the study of enzyme inhibition and protein interactions.

    Industry: Used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism by which Cyano(ethyl)methylamine exerts its effects involves its interaction with nucleophiles and electrophiles. The compound can form stable intermediates with various biological molecules, influencing their activity. The exact molecular targets and pathways depend on the specific application and the environment in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-methylcyanamide: Lacks the ethyl group, making it less sterically hindered.

    N-ethylcyanamide: Lacks the methyl group, affecting its reactivity and solubility.

    N,N-dimethylcyanamide: Contains two methyl groups, leading to different steric and electronic properties.

Uniqueness

Cyano(ethyl)methylamine is unique due to the presence of both methyl and ethyl groups, which influence its chemical reactivity and interactions with other molecules. This dual substitution provides a balance between steric hindrance and electronic effects, making it a versatile compound in various applications.

Properties

IUPAC Name

ethyl(methyl)cyanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2/c1-3-6(2)4-5/h3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGZAGJSUEAJPDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

84.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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